molecular formula C8H15ClN2O B11756424 (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one

Cat. No.: B11756424
M. Wt: 190.67 g/mol
InChI Key: MNSZKJHJJYSRAK-LURJTMIESA-N
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Description

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a piperidine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one typically involves the reaction of 4-chloro-piperidine with a suitable amino-propanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield of the compound. The industrial production process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-piperidin-1-yl-acetic acid
  • 1-(4-Chloro-piperidin-1-yl)-ethanone

Uniqueness

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(2S)-2-amino-1-(4-chloropiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H15ClN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3/t6-/m0/s1

InChI Key

MNSZKJHJJYSRAK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)Cl)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)Cl)N

Origin of Product

United States

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